2-((4-((o-Chlorobenzyl)ethylamino)-o-tolyl)azo)-6-benzothiazolesulfonic acid, sodium salt
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Overview
Description
Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate is a complex organic compound with a molecular formula of C23H20ClN4O3S2.Na and a molecular weight of 523.003 . This compound is known for its unique structural features, which include an azo group, a benzothiazole ring, and a sulfonate group. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate involves multiple steps, typically starting with the preparation of the azo compound. The synthetic route generally includes the following steps:
Diazotization: The primary amine is converted into a diazonium salt using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with a benzothiazole derivative to form the azo compound.
Sulfonation: The azo compound undergoes sulfonation to introduce the sulfonate group.
Neutralization: The final step involves neutralizing the sulfonated product with sodium hydroxide to obtain the sodium salt.
Industrial production methods may vary slightly but generally follow similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: The compound is used in biological assays and staining techniques due to its azo dye properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate involves its interaction with molecular targets through its azo and benzothiazole groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biological assays or therapeutic research .
Comparison with Similar Compounds
Sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate can be compared with other similar compounds, such as:
Sodium 2-[[4-[(2-methylbenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate: Similar structure but with a methyl group instead of a chlorine atom.
Sodium 2-[[4-[(2-bromobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate: Similar structure but with a bromine atom instead of a chlorine atom.
The uniqueness of sodium 2-[[4-[(2-chlorobenzyl)ethylamino]-m-tolyl]azo]benzothiazole-6-sulfonate lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.
Properties
CAS No. |
70693-60-6 |
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Molecular Formula |
C23H20ClN4NaO3S2 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
sodium;2-[[4-[(2-chlorophenyl)methyl-ethylamino]-2-methylphenyl]diazenyl]-1,3-benzothiazole-6-sulfonate |
InChI |
InChI=1S/C23H21ClN4O3S2.Na/c1-3-28(14-16-6-4-5-7-19(16)24)17-8-10-20(15(2)12-17)26-27-23-25-21-11-9-18(33(29,30)31)13-22(21)32-23;/h4-13H,3,14H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
ANGVLEAZYHROFT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC1=CC=CC=C1Cl)C2=CC(=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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